molecular formula C14H13FN2O3 B2947291 (2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid CAS No. 1807939-28-1

(2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid

Cat. No.: B2947291
CAS No.: 1807939-28-1
M. Wt: 276.267
InChI Key: PTBSLZXOEYOSSN-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid is a chiral oxolane (tetrahydrofuran) derivative featuring a pyrazole ring substituted with a 4-fluorophenyl group at position 2 and a carboxylic acid group at position 3 of the oxolane ring. Its molecular formula is C16H15FN2O3, with a molecular weight of 302.31 g/mol (calculated).

Properties

IUPAC Name

(2R,3R)-2-[2-(4-fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c15-9-1-3-10(4-2-9)17-12(5-7-16-17)13-11(14(18)19)6-8-20-13/h1-5,7,11,13H,6,8H2,(H,18,19)/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBSLZXOEYOSSN-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)C2=CC=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)O)C2=CC=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring and an oxolane structure, which contribute to its biological properties. The presence of the 4-fluorophenyl group enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.
  • Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Biological Activity Overview

Activity Type Description
Anticancer Demonstrates cytotoxic effects against various cancer cell lines.
Anti-inflammatory Inhibits pro-inflammatory cytokines, reducing inflammation in cellular models.
Antimicrobial Exhibits activity against certain bacterial strains.
Neuroprotective Shows potential in protecting neuronal cells from damage in vitro.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines (e.g., H460 and A549). The results indicated significant cytotoxicity, with IC50 values suggesting effective dose ranges for therapeutic applications .
  • Anti-inflammatory Effects : In a model of induced inflammation, the compound was shown to reduce levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .
  • Neuroprotective Properties : Research demonstrated that the compound could prevent apoptosis in neuronal cells exposed to oxidative stress, suggesting its utility in neurodegenerative disease models .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in its pyrazol-3-yl substitution pattern and the 4-fluorophenyl group. Below is a comparative analysis with analogs from the evidence:

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight (g/mol) Purity (%) CAS Number
Target Compound: (2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid 2-(4-Fluorophenyl) C16H15FN2O3 302.31* 95 Not explicitly provided
rac-(2R,3R)-2-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid 1-(4-Fluorophenyl), pyrazol-5-yl C16H18N2O3F 286.33 95 EN300-1692364
rac-(2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid 1-Benzyl, pyrazol-4-yl C15H16N2O3 272.31 95 1393746-53-6
rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid 1-Methyl, pyrazol-4-yl C9H10N2O3 194.19 95 EN300-794433
rac-(2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid (simpler analog) No pyrazole; 4-fluorophenyl C12H13FO3 224.23 95 2227755-33-9

*Calculated based on molecular formula.

Key Observations:

Substituent Position: The target compound’s pyrazol-3-yl substitution contrasts with analogs bearing pyrazol-4-yl or pyrazol-5-yl groups (e.g., EN300-1692364).

Fluorophenyl Group: The 4-fluorophenyl moiety is a common pharmacophore in drug design due to its metabolic stability and hydrophobic interactions. Its presence in the target compound aligns with analogs like EN300-1692364 but distinguishes it from non-fluorinated derivatives (e.g., benzyl-substituted C15H16N2O3) .

Molecular Weight : The target compound’s higher molecular weight (vs. simpler analogs like C9H10N2O3) may impact solubility and bioavailability, though this requires experimental validation.

Functional Group Analysis

  • Carboxylic Acid : Present in all compared compounds, this group enhances water solubility and enables salt formation (e.g., calcium salts in statin derivatives like rosuvastatin ).
  • Pyrazole vs. Other Heterocycles : Unlike pyrrole-based statins (e.g., atorvastatin-related compounds in ), the pyrazole ring in the target compound offers distinct hydrogen-bonding and π-stacking capabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.